molecular formula C6H13NO3 B14513244 [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol CAS No. 62626-66-8

[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol

Cat. No.: B14513244
CAS No.: 62626-66-8
M. Wt: 147.17 g/mol
InChI Key: GZLZSOGNJMLWCD-UHFFFAOYSA-N
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Description

[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is a chemical compound with a unique structure that includes both an amino group and a dioxolane ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a temperature of around 60-70°C and a pressure of 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Primary amines

    Substitution: Halides, alkyl derivatives

Scientific Research Applications

[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dioxolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Aminoethyl)-1,3-dioxane-2-yl]methanol: Similar structure but with a dioxane ring instead of a dioxolane ring.

    [2-(2-Aminoethyl)-1,3-dioxolane-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is unique due to its combination of an amino group and a dioxolane ring, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62626-66-8

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

[2-(2-aminoethyl)-1,3-dioxolan-2-yl]methanol

InChI

InChI=1S/C6H13NO3/c7-2-1-6(5-8)9-3-4-10-6/h8H,1-5,7H2

InChI Key

GZLZSOGNJMLWCD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCN)CO

Origin of Product

United States

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